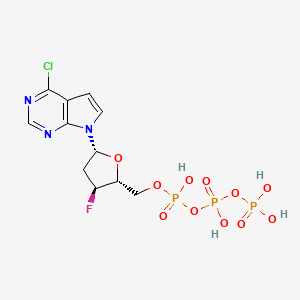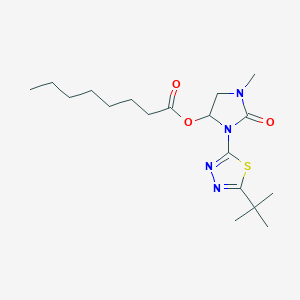
Octanoic acid, 3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxo-4-imidazolidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of VEL 3838 involves several synthetic routes and reaction conditions. One common method includes the use of epoxy technology, where the compound is synthesized through a heat cure process. The typical cure schedule involves heating at 130°C for about 8 minutes . Industrial production methods also emphasize maintaining specific storage conditions, such as keeping the compound at -20°C to preserve its properties .
Analyse Des Réactions Chimiques
VEL 3838 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in oxidation reactions, the compound may form oxidized derivatives, while in reduction reactions, it may yield reduced forms .
Applications De Recherche Scientifique
VEL 3838 has a wide range of scientific research applications. In chemistry, it is used for encapsulating components on printed circuit boards, providing physical protection and stable electronic performance In the industry, it is used in the production of hydraulic fracturing fluids, where it enhances the viscosity and stability of the fluids .
Mécanisme D'action
The mechanism of action of VEL 3838 involves its ability to form a flexible, low glass transition temperature material that encapsulates components on printed circuit boards. This encapsulation provides physical protection and stable electronic performance, especially under temperature and humidity stress . The molecular targets and pathways involved include the interaction with the surface of the components, forming a protective layer that prevents damage and degradation.
Comparaison Avec Des Composés Similaires
VEL 3838 can be compared with other similar compounds used for encapsulation and protection in electronic applications. Some similar compounds include other epoxy-based encapsulants and polymer gels. What sets VEL 3838 apart is its low glass transition temperature and flexibility, which provide superior protection and performance under varying environmental conditions . Other similar compounds may not offer the same level of flexibility and stability, making VEL 3838 a unique and valuable compound in its field.
Propriétés
Numéro CAS |
64920-93-0 |
|---|---|
Formule moléculaire |
C18H30N4O3S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
[3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxoimidazolidin-4-yl] octanoate |
InChI |
InChI=1S/C18H30N4O3S/c1-6-7-8-9-10-11-14(23)25-13-12-21(5)17(24)22(13)16-20-19-15(26-16)18(2,3)4/h13H,6-12H2,1-5H3 |
Clé InChI |
PEPFCWAAARCLMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1CN(C(=O)N1C2=NN=C(S2)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


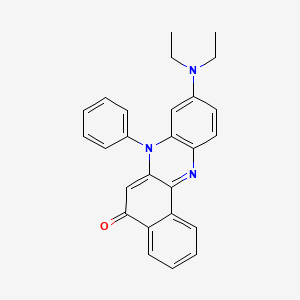
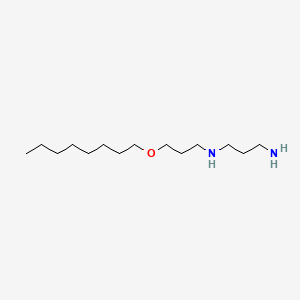

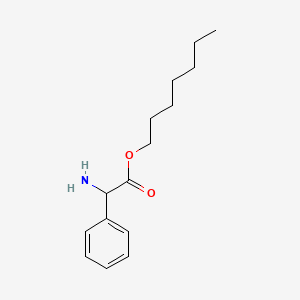

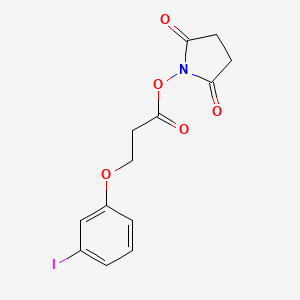
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
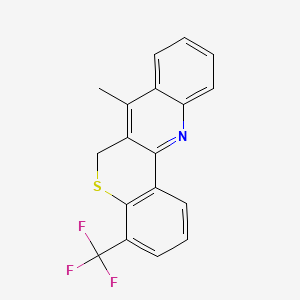
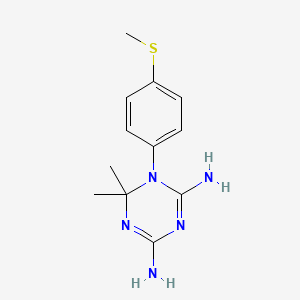
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)
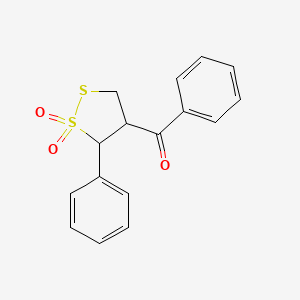
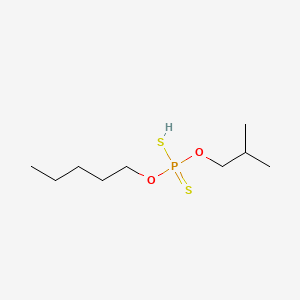
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)
